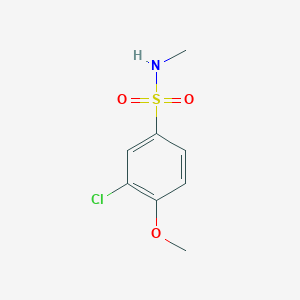

3-chloro-4-methoxy-N-methylbenzenesulfonamide

Description

Historical Development of Sulfonamide Research

The discovery of sulfonamides marked a paradigm shift in antimicrobial therapy. In 1932, Gerhard Domagk identified prontosil , an azo dye containing a sulfonamide group, as the first synthetic antibacterial agent effective against Streptococcus pyogenes infections. This breakthrough validated sulfonamides’ potential to combat bacterial pathogens, leading to the rapid development of derivatives like sulfanilamide , the active metabolite of prontosil. By the late 1930s, benzenesulfonamide emerged as a foundational scaffold for synthetic antibacterial agents, with its mechanism of action linked to competitive inhibition of bacterial folate synthesis.

Post-1940s research focused on structural modifications to enhance efficacy and broaden antimicrobial spectra. For example, substituting the benzene ring with chlorine or methoxy groups improved lipid solubility and target binding. The introduction of N-methylation in sulfonamide derivatives further optimized pharmacokinetic properties by reducing renal crystallinity—a common issue with early sulfa drugs. These innovations laid the groundwork for advanced benzenesulfonamide analogs, including 3-chloro-4-methoxy-N-methylbenzenesulfonamide , which integrates multiple substituents to fine-tune bioactivity.

Significance in Academic Research

Benzenesulfonamides remain a focal point in academic research due to their structural adaptability and diverse pharmacological applications. Beyond their classic role as antibacterial agents, recent studies highlight their utility in:

- Enzyme inhibition : Sulfonamides selectively target carbonic anhydrases, tyrosine kinases, and dihydropteroate synthases, enabling therapeutic interventions in glaucoma, cancer, and malaria.

- Drug design : The sulfonamide group (–SO$$2$$NH$$2$$) serves as a bioisostere for carboxyl or phosphate groups, facilitating the development of protease inhibitors and receptor antagonists.

- Material science : Functionalized benzenesulfonamides contribute to polymer stabilization and dye synthesis, underscoring their industrial relevance.

The compound This compound exemplifies this versatility. Its chloro and methoxy substituents modulate electronic effects on the benzene ring, while the N-methyl group enhances metabolic stability—a critical consideration in drug candidate optimization.

Position of this compound in Current Literature

Despite its structural similarity to early sulfonamides, This compound occupies a niche in contemporary research. Recent studies emphasize its role as a:

- Kinase inhibitor : Analogous benzenesulfonamide derivatives demonstrate inhibitory activity against tropomyosin receptor kinase A (TrkA), a target in glioblastoma therapy. The chloro and methoxy groups may enhance hydrophobic interactions with kinase active sites, as suggested by molecular docking studies.

- Antimicrobial scaffold : Substitutions at the 3- and 4-positions correlate with improved activity against gram-negative pathogens, likely due to increased membrane permeability.

- Precursor for hybrid molecules : Its functional groups enable conjugation with thiadiazole or indene moieties, expanding structure-activity relationship (SAR) exploration.

The table below summarizes key structural features and associated research applications:

Properties

IUPAC Name |

3-chloro-4-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYLEXBBCVIISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxy-N-methylbenzenesulfonamide typically involves the following steps:

Starting Material: The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride as the starting material.

Reaction with Methylamine: The sulfonyl chloride is then reacted with methylamine in a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride or sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: 3-Chloro-4-methoxybenzenesulfonic acid.

Reduction: 3-Chloro-4-methoxy-N-methylbenzylamine.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Based on the search results, here's a detailed overview of the scientific research applications of compounds related to "3-chloro-4-methoxy-N-methylbenzenesulfonamide":

Scientific Research Applications

While the search results do not directly focus on the specific compound "this compound," they do provide information on related benzenesulfonamides and their applications in chemistry, biology, medicine, and industry.

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide:

- Organic Synthesis: This compound is used as a building block in organic synthesis for creating more complex molecules.

- Biological Activity: It has been investigated for potential biological activities, including antibacterial and antifungal properties.

- Pharmaceutical Intermediate: It has been studied for its potential use as a pharmaceutical intermediate in synthesizing drugs that target specific enzymes or receptors.

- Specialty Chemicals and Materials: It is utilized in the development of specialty chemicals and materials with specific properties.

- Mechanism of Action: The chloro and fluoro substituents enhance its electrophilicity, enabling reactions with nucleophilic sites on enzymes or receptors, potentially inhibiting enzyme activity or modulating receptor functions.

3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide:

- Medicinal Chemistry: It can be used as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

- Material Science: Its structure can be used in designing new materials with specific properties like conductivity or fluorescence.

- Anticancer Properties: Research suggests that compounds with similar structures can exhibit anticancer activity. Thiophene derivatives, for example, have shown promising results in inhibiting cancer cell proliferation, with one study reporting an IC50 value of approximately 22.54μM against breast cancer cell lines (MCF7 and T47D) when tested against standard chemotherapeutic agents.

Aryl thiazolone–benzenesulfonamides:

- Carbonic Anhydrase IX Inhibition: These compounds have shown potential as inhibitors of carbonic anhydrase IX, an enzyme target .

- Anti-proliferative Activity: Some derivatives exhibited a significant inhibitory effect against triple-negative breast cancer cell lines and other breast cancer cell lines, with high selectivity against breast cancer cell lines .

- Apoptosis Induction: One derivative was able to induce apoptosis in MDA-MB-231 cells .

- Antibacterial and Anti-biofilm Activities: These compounds were evaluated for their antibacterial and anti-biofilm activities .

Nitrogen-containing molecules:

*Certain compounds bearing a 3-chloro group on the phenyl ring moiety exhibited potent PTP1B inhibitory activity .

*β-lactam hybrids were evaluated for their anti-inflammatory and anticancer activities . Some showed significant anti-inflammatory activity .

- Other synthesized compounds were evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .

Synthesis Information

The synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide typically involves reacting 3-chloro-4-fluoroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed. The reaction usually occurs in an organic solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, optimized for higher yields and purity, often using continuous flow reactors and automated systems.

Tables

Because the query asked for data tables, here are two tables summarizing the data above:

Table 1: Applications of Benzenesulfonamide Derivatives

| Compound | Application |

|---|---|

| N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide | Organic synthesis |

| Antibacterial/antifungal properties | |

| Pharmaceutical intermediate | |

| 3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide | Medicinal chemistry |

| Organic synthesis | |

| Material Science | |

| Aryl thiazolone–benzenesulfonamides | Carbonic anhydrase IX inhibition |

| Anti-proliferative activity | |

| Apoptosis induction |

Table 2: Biological Activity

| Compound | Target | Activity |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide | Enzymes or receptors | Inhibition of enzyme activity or modulation of receptor functions |

| 3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide | Cancer cell lines (MCF7 and T47D) | Inhibition of cancer cell proliferation (IC50 ≈ 22.54μM) |

| Aryl thiazolone–benzenesulfonamides | Triple-negative breast cancer cell line (MDA-MB-231) | Significant inhibitory effect; induction of apoptosis |

| Carbonic anhydrase IX | Excellent enzyme inhibition (IC50 10.93–25.06 nM) | |

| Nitrogen-containing molecules | PTP1B | PTP1B inhibitory activity (IC 50 value of 0.63 μM) |

| β-lactam hybrids | Anti-inflammatory | Showed significant anti-inflammatory activity (IC 50-NO release = 6.24 μM and IC 50-cell viability = 123.47 μM) |

| Mycobacterium tuberculosis (M.tb) | Showed potent activity (MIC = 25 μg/mL) | |

| Moraxella catarrhalis (M.cat) | Showed potent activity (MIC = 1.5 μg/mL) |

Mechanism of Action

The mechanism by which 3-chloro-4-methoxy-N-methylbenzenesulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The target compound’s 3-chloro-4-methoxy substitution pattern creates a unique electronic environment. Chlorine (electron-withdrawing) and methoxy (electron-donating) groups influence reactivity and intermolecular interactions. Key comparisons include:

- 3-Chloro-N-(4-Chlorophenyl)-4-Methoxybenzenesulfonamide (CAS 646040-47-3): Features an N-(4-chlorophenyl) group instead of N-methyl, increasing molecular weight (332.2 vs.

- 4-Chloro-N-(2-Hydroxyphenyl)-3-Methoxybenzenesulfonamide (CAS 1018130-21-6) : Positional isomerism (4-Cl, 3-OCH3 vs. 3-Cl, 4-OCH3) and an N-hydroxyphenyl group enhance hydrogen-bonding capacity, affecting solubility .

Physicochemical Properties

A comparative analysis of molecular weights, substituents, and key properties is summarized below:

Notes:

Biological Activity

3-Chloro-4-methoxy-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₀H₁₂ClN₁O₂S. Its structure features a chloro group, a methoxy group, and an N-methyl substitution on the benzenesulfonamide framework. These functional groups significantly influence its chemical reactivity and biological activity, particularly in drug design and development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thus disrupting normal biochemical pathways. This is particularly relevant in cancer research where enzyme inhibitors are sought for therapeutic applications.

- Antimicrobial Activity : Similar to other sulfonamides, it may exhibit antibacterial properties by inhibiting bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Antiproliferative Activity

Research has demonstrated that derivatives of sulfonamides, including this compound, possess significant antiproliferative effects against various cancer cell lines. For example:

- Cell Line Studies : In studies involving the MDA-MB-231 breast cancer cell line, certain analogs showed IC₅₀ values lower than those of established chemotherapeutic agents like etoposide. Specifically, related compounds with structural similarities exhibited IC₅₀ values around 30.4 μM against this cell line .

Antiviral Activity

Recent investigations have also explored the antiviral potential of related compounds. For instance:

- Hepatitis B Virus (HBV) : Compounds structurally related to this compound have shown promise as anti-HBV agents by enhancing intracellular levels of antiviral proteins such as APOBEC3G .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Amino group instead of methoxy | First sulfonamide antibiotic; historical significance |

| Trimethoprim | Contains diaminopyrimidine structure | Potent antibacterial activity; often combined with sulfonamides |

| 4-Aminobenzenesulfonamide | Lacks halogen substitution | Basic structure for many derivatives; less potent |

| N-Methyl-4-sulfamoylbenzene | Similar sulfonamide structure | Different solubility and reactivity patterns |

This table illustrates that while this compound shares features with these compounds, its unique substituents may enhance its biological activity.

Case Studies and Research Findings

- Antiproliferative Studies : A study evaluated various benzenesulfonamide derivatives for their antiproliferative effects against multiple cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited higher potency compared to their non-substituted counterparts .

- Mechanistic Studies : Further research into the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated MDA-MB-231 cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-4-methoxy-N-methylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of 3-chloro-4-methoxyaniline using methanesulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions . Optimization of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature control (0–5°C during addition, followed by room-temperature stirring) improves yields to ~75–85%. Purification via recrystallization in ethanol/water mixtures enhances purity (>98% by HPLC) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- H/C NMR : Confirm substitution patterns (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons split by chloro and methoxy groups) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm and 1150 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) and fragmentation patterns .

Q. What are the primary biological targets or activities reported for this sulfonamide derivative?

- Methodological Answer : Preliminary studies suggest inhibition of bacterial enzymes (e.g., acetyl-CoA carboxylase) due to structural similarity to sulfonamide-based antimicrobial agents . Assay protocols include:

- Microbroth Dilution (MIC determination against E. coli and S. aureus).

- Enzyme Inhibition Kinetics (IC via spectrophotometric monitoring of substrate conversion) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the sulfonamide’s conformation, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines torsional angles between the benzene ring and sulfonamide group. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Validation : Apply R-factor convergence (<0.05) and check for hydrogen-bonding networks (e.g., N–H···O interactions) using PLATON .

- Case Study : In N-(3-methylphenyl) analogs, ortho-substituents induce a 15–20° dihedral angle deviation vs. para-substituted derivatives .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Systematically evaluate variables:

- Assay Conditions : Compare buffer pH (e.g., activity loss at pH >8 due to sulfonamide deprotonation) .

- Cell Permeability : Use Caco-2 assays to rule out false negatives from poor membrane penetration .

- Metabolite Interference : Perform LC-MS/MS to detect degradation products in biological matrices .

Q. What strategies optimize the compound’s selectivity for target vs. off-target enzymes?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the N-methyl position (e.g., bulkier groups reduce off-target binding to carbonic anhydrase) .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to homologous enzymes (e.g., align with PDB: 3DC7 for bacterial targets) .

- In Silico Toxicity Screening : Apply ADMET predictors (e.g., SwissADME) to eliminate analogs with hERG channel inhibition risks .

Q. How can researchers investigate the compound’s role in modulating biochemical pathways?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated bacterial cultures to identify downregulated genes in fatty acid biosynthesis pathways .

- Metabolomics : Use H NMR-based profiling to track accumulation of acetyl-CoA precursors .

- Pathway Enrichment Analysis : Tools like KEGG Mapper highlight statistically perturbed pathways (e.g., FDR-corrected p-values <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.